ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Overview
Description
ZK 93426 hydrochloride: is a compound belonging to the beta-carboline family. It is known for its role as a benzodiazepine receptor antagonist, meaning it binds to benzodiazepine receptors but produces effects opposite to those of benzodiazepines. This compound has been studied for its potential anxiogenic properties, as well as its ability to produce nootropic effects and increase the release of acetylcholine .
Biochemical Analysis
Biochemical Properties
ZK 93426 Hydrochloride interacts with benzodiazepine receptors . It is a potent, selective, and competitive antagonist of these receptors . The IC50 values are 0.4 and 0.7 nM for inhibition of [3H]-flunitrazepam binding to rat cerebellum and hippocampus respectively .
Cellular Effects
In human tests, ZK 93426 Hydrochloride produced alertness, restlessness, and feelings of apprehension . It was also shown to produce nootropic effects and increased release of acetylcholine .
Molecular Mechanism
ZK 93426 Hydrochloride exerts its effects at the molecular level by binding to benzodiazepine receptors . As a weak partial inverse agonist, it causes the opposite effects to the benzodiazepine class of drugs .
Dosage Effects in Animal Models
In animal tests, ZK 93426 Hydrochloride exhibited a potent proconflict effect but also a weak anticonvulsant effect
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZK 93426 hydrochloride involves the preparation of ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate. The synthetic route typically includes the following steps:
Formation of the beta-carboline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the isopropoxy group: This step involves the substitution reaction where an isopropoxy group is introduced to the beta-carboline core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
Industrial Production Methods: Industrial production methods for ZK 93426 hydrochloride are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: ZK 93426 hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: Introduction of functional groups such as the isopropoxy group.
Esterification: Formation of the ethyl ester from the carboxylic acid group.
Common Reagents and Conditions:
Cyclization Reactions: Often require acidic or basic conditions to facilitate ring closure.
Substitution Reactions: Typically involve nucleophilic reagents and appropriate solvents.
Esterification: Usually performed using alcohols and acid catalysts
Major Products: The major product of these reactions is ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate, which is then converted to its hydrochloride salt form .
Scientific Research Applications
Chemistry: ZK 93426 hydrochloride is used as a tool compound in the study of benzodiazepine receptors. It helps in understanding the binding and antagonistic properties of beta-carbolines .
Biology: In biological research, ZK 93426 hydrochloride is used to study its effects on neurotransmitter release, particularly acetylcholine. It has been shown to produce nootropic effects and increase alertness and restlessness .
Medicine: Although not used therapeutically, ZK 93426 hydrochloride is studied for its potential anxiogenic properties and its ability to reverse the effects of benzodiazepines .
Industry: There are no significant industrial applications of ZK 93426 hydrochloride documented, as its primary use is in scientific research .
Mechanism of Action
ZK 93426 hydrochloride acts as a weak partial inverse agonist of benzodiazepine receptors. This means it binds to these receptors and induces effects opposite to those of benzodiazepines. The compound increases the release of acetylcholine, which is associated with its nootropic effects. It also produces alertness, restlessness, and feelings of apprehension .
Comparison with Similar Compounds
Flumazenil (Ro 15-1788): Another benzodiazepine receptor antagonist with similar anxiogenic properties.
CGS 8216: A compound with similar benzodiazepine receptor antagonistic properties.
Uniqueness: ZK 93426 hydrochloride is unique in that, unlike most benzodiazepine antagonists, it is not a convulsant and actually has weak anticonvulsant effects. This makes it a valuable tool in studying the effects of benzodiazepine receptor antagonists without the risk of inducing convulsions .
Properties
IUPAC Name |
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJDOYVHCISJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028093 | |
Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89592-45-0 | |
Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.